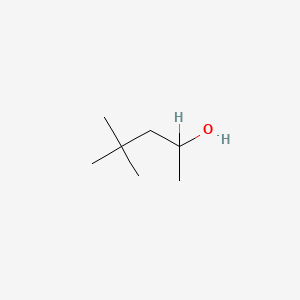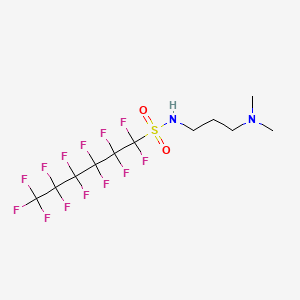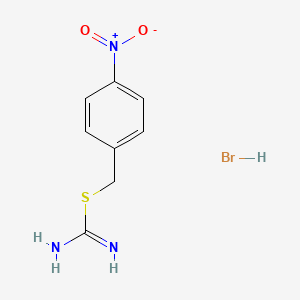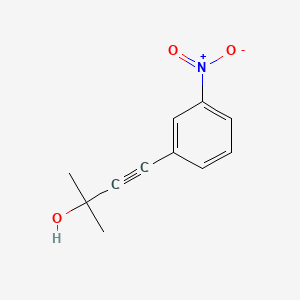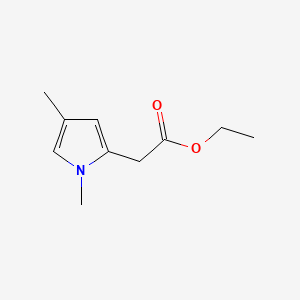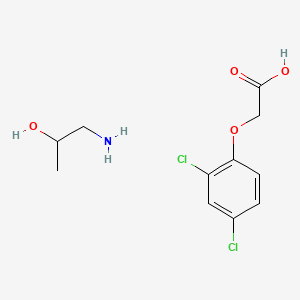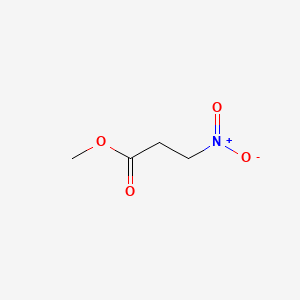
3-Nitropropanoato de metilo
Descripción general
Descripción
Methyl 3-nitropropanoate is a chemical compound with the CAS Number: 20497-95-4 . It has a molecular weight of 133.1 .
Synthesis Analysis
Methyl 3-nitropropanoate can be synthesized through a derivatization reaction of 3-nitropropionic acid in sugarcane . This process uses the acetyl chloride-methanol process, where hydrochloric acid - methanol obtained by the reaction of acetyl chloride with methanol is used to carry out the reaction .Molecular Structure Analysis
The Inchi Code for Methyl 3-nitropropanoate is 1S/C4H7NO4/c1-9-4 (6)2-3-5 (7)8/h2-3H2,1H3 .Chemical Reactions Analysis
Methyl 3-nitropropanoate is involved in a three-component nitro-Mannich/lactamization cascade with in situ formed acyclic imines for the direct preparation of pyrrolidinone derivatives . This reaction is broad in scope and highly diastereoselective .Aplicaciones Científicas De Investigación
Síntesis orgánica
3-Nitropropanoato de metilo: se utiliza en la síntesis orgánica, particularmente en la formación de anillos de pirrolidina y pirrolidinona, que son frecuentes en muchos productos naturales biológicamente activos y productos farmacéuticos . Una eficiente cascada de reacción diastereoselectiva nitro-Mannich/lactamisación que involucra este compuesto permite la preparación directa de derivados trans-monocíclicos y tricíclicos fusionados de pirrolidinona .
Biocatálisis
El compuesto juega un papel en la biocatálisis a través de su participación con las monooxigenasas de nitronato (NMO). Estas enzimas son clave en el catabolismo de nitroalcanos y tienen aplicaciones potenciales en la síntesis orgánica y la biocatálisis, donde podrían usarse para acelerar reacciones que de otro modo serían lentas o requerirían condiciones químicas severas .
Biorremediación
En la ciencia ambiental, This compound puede ser parte de las estrategias de biorremediación. Las NMO, que interactúan con este compuesto, podrían emplearse para degradar nitroalcanos en entornos contaminados, reduciendo así su toxicidad e impacto ambiental .
Mecanismos de defensa en organismos
Este compuesto y sus derivados se producen como mecanismos de defensa por diversos organismos, incluidos bacterias, hongos, insectos y plantas. Sirven como potentes inhibidores de enzimas críticas como la succinato deshidrogenasa mitocondrial, jugando un papel en las estrategias de supervivencia de estos organismos .
Aplicaciones en la industria química
This compound: se utiliza en la industria química como intermedio en la síntesis de tintes, compuestos farmacéuticos e insecticidas. Su reactividad y estabilidad lo convierten en un componente valioso en la producción de diversos productos químicos .
Investigación sobre funciones enzimáticas
El estudio del This compound es significativo para comprender las propiedades bioquímicas, la estructura, la clasificación y las funciones fisiológicas de las NMO. Esta investigación puede conducir al descubrimiento de nuevas actividades enzimáticas y posibles aplicaciones en varios campos de la ciencia .
Desarrollo de compuestos farmacéuticos
Debido a su papel en la síntesis de derivados de pirrolidinona, el This compound es importante en el desarrollo de nuevos compuestos farmacéuticos. Estos derivados son motivos comunes en los fármacos y su síntesis puede conducir al descubrimiento de nuevos agentes terapéuticos .
Ciencia de materiales
Si bien no está directamente relacionado con el This compound, las metodologías desarrolladas para su uso en la síntesis orgánica pueden adaptarse para aplicaciones de ciencia de materiales. Esto incluye la síntesis de nuevos materiales con propiedades específicas para su uso en diversas industrias .
Mecanismo De Acción
Target of Action
Methyl 3-nitropropanoate, a derivative of 3-nitropropionate (3NPA), primarily targets mitochondrial succinate dehydrogenase and isocitrate lyase . These enzymes play crucial roles in the tricarboxylic acid cycle and the glyoxylate cycle, respectively .
Mode of Action
The compound acts as a potent inhibitor of its targets. Its conjugate base, propionate-3-nitronate (P3N), inhibits mitochondrial succinate dehydrogenase, which is essential to the tricarboxylic acid cycle . It can also inhibit isocitrate lyase, a critical enzyme of the glyoxylate cycle .
Biochemical Pathways
The inhibition of mitochondrial succinate dehydrogenase and isocitrate lyase disrupts the tricarboxylic acid cycle and the glyoxylate cycle, respectively . This disruption affects the energy production and carbohydrate metabolism within the cell, leading to downstream effects that can impact the overall functioning of the organism .
Result of Action
The inhibition of key enzymes by Methyl 3-nitropropanoate leads to a disruption in energy production and carbohydrate metabolism within the cell . This can result in a range of molecular and cellular effects, potentially leading to toxicity and other adverse effects .
Safety and Hazards
Methyl 3-nitropropanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVDKWDSQCJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338238 | |
| Record name | Methyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20497-95-4 | |
| Record name | Methyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-nitropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 3-nitropropanoate a useful reagent in organic synthesis?
A1: Methyl 3-nitropropanoate serves as a synthetic equivalent of acrylate anions, enabling the preparation of diverse α,β-unsaturated esters. [] This is possible due to its ability to undergo reactions like nitroaldol additions, condensations, and Michael additions at the nitro-substituted carbon. [, , , ] Furthermore, its α-carbonyl carbon can be utilized for alkylations, double alkylations, and aldol and Michael additions after conversion to the corresponding dilithionitronate enolate. [, , , ]
Q2: Can you provide an example of a specific reaction cascade where methyl 3-nitropropanoate is used?
A2: Methyl 3-nitropropanoate is a key component in a diastereoselective nitro-Mannich/lactamization cascade reaction. [, ] This reaction allows for the direct preparation of substituted pyrrolidin-2-one derivatives, important structural motifs in many bioactive compounds. The reaction proceeds through the reaction of methyl 3-nitropropanoate with an imine, formed in situ from an aldehyde and an amine, followed by a cyclization step to form the pyrrolidinone ring. [, , ]
Q3: What are the advantages of using a flow chemistry setup for reactions involving methyl 3-nitropropanoate?
A3: Flow chemistry conditions have been shown to improve the efficiency and minimize waste generation in the synthesis of pyrrolidin-2-ones using methyl 3-nitropropanoate. [] Specifically, using Aquivion PFSA as a solid acid catalyst in a flow reactor allowed for a more sustainable process compared to traditional batch reactions. []
Q4: Are there any enantioselective transformations possible using methyl 3-nitropropanoate?
A4: Yes, researchers have explored the enantioselective nitro-aldol reaction of methyl 3-nitropropanoate with α-ketocarboxylates using chiral macrocyclic ytterbium complexes as catalysts. [] This method offers a potential route to enantioenriched methyl-2-hydroxy-2-methyl-3-nitropropanoate and related compounds. []
Q5: Beyond pyrrolidinones, what other heterocycles can be synthesized using methyl 3-nitropropanoate?
A5: Methyl 3-nitropropanoate can be used to synthesize 5-alkylfuran-2(5H)-ones. [] This reaction occurs through a one-pot process starting with methyl 3-nitropropanoate and aldehydes, using Amberlyst A-21 as a catalyst in ethyl acetate. []
Q6: What are the safety considerations when working with methyl 3-nitropropanoate?
A6: Methyl 3-nitropropanoate should be handled with caution, as with all nitro compounds of low molecular weight. [] It's recommended to store it in dark bottles under refrigeration. [] Additionally, 3-nitropropanoic acid, a potential hydrolysis product, is a known toxin found in some plants and fungi. [] Therefore, appropriate safety measures and personal protective equipment should always be used when handling this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



